De-alpha-D-glucopyranoside Hydroxy Canagliflozin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
De-alpha-D-glucopyranoside Hydroxy Canagliflozin is a compound that serves as an impurity in the synthesis of the drug Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound plays a crucial role in the pharmaceutical industry, particularly in the development and quality control of Canagliflozin .
准备方法
The synthesis of De-alpha-D-glucopyranoside Hydroxy Canagliflozin involves several steps. The synthetic routes typically include the use of glucose derivatives and specific reagents to achieve the desired chemical structure. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the compound. Industrial production methods may utilize large-scale reactors and purification processes to obtain high yields of the compound .
化学反应分析
De-alpha-D-glucopyranoside Hydroxy Canagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
科学研究应用
De-alpha-D-glucopyranoside Hydroxy Canagliflozin has several scientific research applications. In chemistry, it is used as a reference standard in analytical methods to ensure the purity and quality of Canagliflozin. In biology and medicine, it helps in studying the pharmacokinetics and pharmacodynamics of Canagliflozin. Additionally, it is used in the pharmaceutical industry for the development and quality control of SGLT2 inhibitors .
作用机制
The mechanism of action of De-alpha-D-glucopyranoside Hydroxy Canagliflozin is closely related to that of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .
相似化合物的比较
De-alpha-D-glucopyranoside Hydroxy Canagliflozin can be compared with other similar compounds such as Dapagliflozin and Empagliflozin, which are also SGLT2 inhibitors. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure and role as an impurity in the synthesis of Canagliflozin. This uniqueness makes it an important compound for quality control and research purposes.
属性
分子式 |
C18H15FOS |
---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenol |
InChI |
InChI=1S/C18H15FOS/c1-12-2-7-16(20)10-14(12)11-17-8-9-18(21-17)13-3-5-15(19)6-4-13/h2-10,20H,11H2,1H3 |
InChI 键 |
MRZRMEXCWYPOOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。